glutaconyl-CoA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

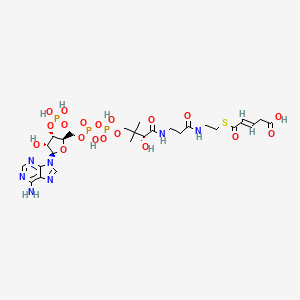

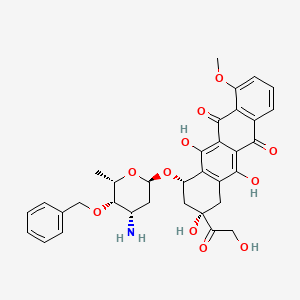

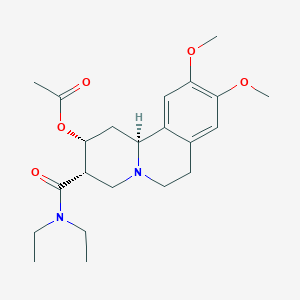

Trans-4-carboxybut-2-enoyl-CoA is the S-(trans-4-carboxybut-2-enoyl) derivative of coenzyme A. It has a role as a mouse metabolite. It derives from a coenzyme A and an (E)-glutaconic acid. It is a conjugate acid of a trans-4-carboxybut-2-enoyl-CoA(5-).

Applications De Recherche Scientifique

1. Enzyme Interaction and Function

Glutaconyl-CoA is a key intermediary in the enzymatic reactions involving glutaryl-CoA dehydrogenase. This enzyme binds and hydrates glutaconyl-CoA, playing a crucial role in the oxidative decarboxylation of glutaryl-CoA. These interactions are essential in understanding the enzyme's catalytic mechanism and its role in metabolic pathways (Westover, Goodman, & Frerman, 2001).

2. Structural and Mechanistic Insights

Research has also focused on the structural aspects of enzymes interacting with glutaconyl-CoA. For instance, studies on the crystal structure of the carboxyltransferase subunit of glutaconyl-CoA decarboxylase provide insights into the enzyme's functionality and its role in the electrogenic transport of sodium ions (Wendt, Schall, Huber, Buckel, & Jacob, 2003). Additionally, insights into the asymmetric model of Na+-translocating glutaconyl-CoA decarboxylases have been gained through co-crystallization studies (Kress, Brügel, Schall, Linder, Buckel, & Essen, 2009).

3. Molecular and Structural Characterization

Further studies involve the molecular characterization of Na+-translocating glutaconyl-CoA decarboxylase, providing details about its molecular mass, subunit composition, and 3D structure. Such characterization is crucial for understanding the enzyme's function in energy metabolism of anaerobic bacteria (Vitt, Prinz, Hellwig, Morgner, Ermler, & Buckel, 2020).

4. Biochemical Implications in Metabolic Disorders

Glutaconyl-CoA also plays a role in understanding certain metabolic disorders. For example, studies on glutaric aciduria type I, a metabolic disease caused by the deficiency of glutaryl-CoA dehydrogenase, have revealed the accumulation of glutaconic acid and its implications (Boy, Mühlhausen, Maier, Heringer, Assmann, Burgard, Dixon, Fleissner, Greenberg, Harting, Hoffmann, Karall, Koeller, Krawinkel, Okun, Opladen, Posset, Sahm, Zschocke, & Kölker, 2017).

Propriétés

Nom du produit |

glutaconyl-CoA |

|---|---|

Formule moléculaire |

C26H40N7O19P3S |

Poids moléculaire |

879.6 g/mol |

Nom IUPAC |

(E)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopent-3-enoic acid |

InChI |

InChI=1S/C26H40N7O19P3S/c1-26(2,21(39)24(40)29-7-6-15(34)28-8-9-56-17(37)5-3-4-16(35)36)11-49-55(46,47)52-54(44,45)48-10-14-20(51-53(41,42)43)19(38)25(50-14)33-13-32-18-22(27)30-12-31-23(18)33/h3,5,12-14,19-21,25,38-39H,4,6-11H2,1-2H3,(H,28,34)(H,29,40)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/b5-3+/t14-,19-,20-,21+,25-/m1/s1 |

Clé InChI |

URTLOTISFJPPOU-DEGQQWIJSA-N |

SMILES isomérique |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/CC(=O)O)O |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCC(=O)O)O |

SMILES canonique |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCC(=O)O)O |

Synonymes |

coenzyme A, glutaconyl- glutaconyl-CoA glutaconyl-coenzyme A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,13S,14S,16R,17R)-13-methyl-17-(methylamino)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,16-triol](/img/structure/B1242143.png)

![N-(2-bromo-4-propan-2-ylphenyl)-N-ethyl-4-[4-(3-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B1242148.png)

![4-[3-(4-Fluorophenyl)-1h-Pyrazol-4-Yl]-N-[2-(Piperazin-1-Yl)ethyl]-2-(Trifluoromethyl)aniline](/img/structure/B1242149.png)

![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(4-fluorophenyl)-8-(2-propenyl)-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1242151.png)

![Imidazo[1,2-c]pyrimidine](/img/structure/B1242154.png)

![7-[[(2E)-2-(2-aminothiazol-4-yl)-2-methoxyimino-acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1242158.png)